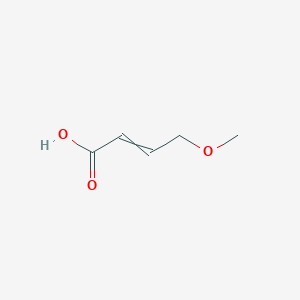

(2e)-4-Methoxybut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compound “(2e)-4-Methoxybut-2-enoic acid” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “(2e)-4-Methoxybut-2-enoic acid” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Compound “(2e)-4-Methoxybut-2-enoic acid” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Halogenated hydrocarbons and other electrophiles are used in substitution reactions to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Compound “(2e)-4-Methoxybut-2-enoic acid” has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “(2e)-4-Methoxybut-2-enoic acid” involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could block the activity of dihydroorotate dehydrogenase, affecting pyrimidine synthesis and cellular proliferation .

Comparison with Similar Compounds

Compound A (CID 2632): A cephalosporin antibiotic with antibacterial properties.

Compound B (CID 6540461): Another cephalosporin with similar pharmacological actions.

Compound C (CID 5362065): A β-lactam antibiotic with a different spectrum of activity.

Compound D (CID 5479530): A cephalosporin with unique structural features.

Uniqueness: Compound “(2e)-4-Methoxybut-2-enoic acid” stands out due to its specific chemical structure and reactivity, which make it suitable for diverse applications in scientific research. Its ability to undergo various chemical reactions and its potential biological activities highlight its uniqueness compared to similar compounds.

Biological Activity

(2E)-4-Methoxybut-2-enoic acid, also known as (E)-4-methoxybut-2-enoic acid, is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C5H8O3

- Molecular Weight : 116.12 g/mol

- Structural Characteristics :

- Contains a double bond between the second and third carbon atoms.

- Features a methoxy group (-OCH₃) at the fourth carbon and a carboxylic acid group (-COOH) at the terminal position.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Mechanism of Action :

The anti-inflammatory effects are believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in regulating immune responses and inflammation.

Potential Anticancer Activity

Emerging research highlights the potential anticancer properties of this compound. Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit such activity. For instance, studies on structurally related compounds have demonstrated their ability to induce apoptosis in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HCT116 (Colon Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Case Studies and Research Findings

-

Antimicrobial Study :

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with MIC values supporting its potential as an antimicrobial agent. -

Anti-inflammatory Research :

In vitro experiments demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated by LPS. This suggests a promising role in managing inflammatory conditions. -

Cytotoxicity Assessment :

A recent study assessed the cytotoxic effects of this compound on several cancer cell lines using MTT assays. The compound exhibited dose-dependent cytotoxicity, with lower IC50 values indicating higher potency against specific cancer types .

Properties

IUPAC Name |

4-methoxybut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJKRWXDNYZASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.